molecular formula C9H8N2S2 B2904500 3-(o-Tolyl)-1,2,4-thiadiazole-5-thiol CAS No. 117587-95-8

3-(o-Tolyl)-1,2,4-thiadiazole-5-thiol

Cat. No. B2904500
CAS RN: 117587-95-8
M. Wt: 208.3
InChI Key: KSRZZKBTNSCNME-UHFFFAOYSA-N
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Description

“3-(o-Tolyl)-1,2,4-thiadiazole-5-thiol” is a complex organic compound. The “o-Tolyl” part refers to a functional group related to toluene, with the general formula CH3C6H4−R . The relative position of the methyl and the R substituent on the aromatic ring can generate three possible structural isomers .


Synthesis Analysis

The synthesis of compounds similar to “3-(o-Tolyl)-1,2,4-thiadiazole-5-thiol” often involves organometallic catalysts . For instance, o-Tolyl benzonitrile (OTBN), a common building block for the synthesis of certain drug molecules, is synthesized using Pd-catalyzed, Ni-catalyzed Suzuki coupling reactions . Other high yield methods include Ni-catalyzed Kumada coupling, and desulfinating cross-coupling using Pd-catalyst .


Molecular Structure Analysis

The molecular structure of “3-(o-Tolyl)-1,2,4-thiadiazole-5-thiol” can be inferred from its name and related compounds. The “o-Tolyl” group indicates an ortho-substituted toluene derivative, which means the R group is attached to the adjacent carbon of the methyl group on the benzene ring . The “1,2,4-thiadiazole” part suggests a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom .

Scientific Research Applications

Corrosion Inhibition

The derivatives of 1,3,4-thiadiazoles, including 3-(o-Tolyl)-1,2,4-thiadiazole-5-thiol, have been investigated for their potential as corrosion inhibitors. These compounds have shown promising results in protecting mild steel in acidic environments. For instance, an AC impedance study highlighted the effectiveness of certain 1,3,4-thiadiazoles in mitigating corrosion, with the performance linked to their molecular structures as analyzed through quantum chemical parameters and Density Functional Theory (DFT) formalism (Bentiss et al., 2007).

Anticancer Activities

Some 1,3,4-thiadiazole compounds exhibit anticancer properties against various human cancer cell lines. A study presented a series of 5-(3-indolyl)-2-substituted-1,3,4-thiadiazoles, which were analyzed for their cytotoxicity against six human cancer cell lines, showing significant anticancer activity. This suggests that 3-(o-Tolyl)-1,2,4-thiadiazole-5-thiol and its derivatives could be valuable in developing new anticancer drugs (Kumar et al., 2010).

Antimicrobial and Antifungal Activities

The broad spectrum of biological activities of 1,3,4-thiadiazole-based compounds includes antimicrobial and antifungal effects. Their action against a range of bacterial and fungal species marks them as potential candidates for the development of new antimicrobial and antifungal agents. This versatility in biological activity underscores the significance of researching 3-(o-Tolyl)-1,2,4-thiadiazole-5-thiol and similar compounds (Matysiak, 2015).

Application in Material Science

The immobilization of 1,3,4-thiadiazole derivatives onto surfaces for material science applications has been explored. One study focused on anchoring 5-amino-1,3,4-thiadiazole-thiol onto silica gel surfaces, demonstrating potential uses in creating functional materials with specific chemical properties. This research opens the door to applications in catalysis, adsorption, and sensor technologies (Prado et al., 2004).

Safety And Hazards

The safety data sheet for a similar compound, o-Tolyl isocyanate, indicates that it is combustible, causes skin irritation, serious eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Quinazolinone and quinazoline derivatives, which are structurally related to “3-(o-Tolyl)-1,2,4-thiadiazole-5-thiol”, have been extensively studied due to their diverse biological properties . Future research may focus on the development of novel antibiotics to treat drug-resistant bacterial strains, given the escalating need for such drugs .

properties

IUPAC Name

3-(2-methylphenyl)-2H-1,2,4-thiadiazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S2/c1-6-4-2-3-5-7(6)8-10-9(12)13-11-8/h2-5H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRZZKBTNSCNME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=S)SN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(o-Tolyl)-1,2,4-thiadiazole-5-thiol

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